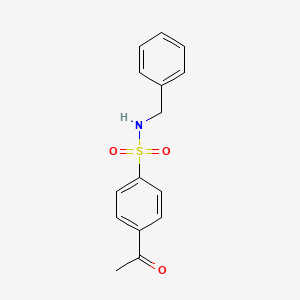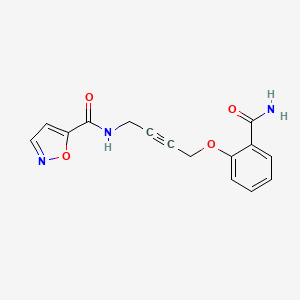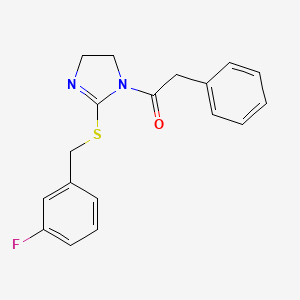
4-acetyl-N-benzylbenzenesulfonamide
Vue d'ensemble
Description
4-acetyl-N-benzylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Agents
Research has highlighted the potential of sulfonamide derivatives, including structures related to 4-acetyl-N-benzylbenzenesulfonamide, as antimicrobial and antimycobacterial agents. For instance, thiol-activated sources of sulfur dioxide, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have shown significant potency in inhibiting Mycobacterium tuberculosis, with higher efficacy than some clinical agents (Malwal et al., 2012). This highlights the compound's therapeutic potential in treating tuberculosis, a major global health concern.
Catalysis and Organic Synthesis
Sulfonamide derivatives have also been utilized in catalysis and organic synthesis. For example, sulfonamide-substituted iron phthalocyanines, which can be related to the structural motifs of this compound, have been designed for potential applications as oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and have been used for the oxidation of olefins, demonstrating their utility in synthetic chemistry (Işci et al., 2014).
Enzyme Inhibition
Moreover, the design and synthesis of sulfonamide derivatives for enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase, have been explored. These enzymes are crucial in the pathology of Alzheimer’s disease, and inhibitors can provide therapeutic benefits. A series of 4-phthalimidobenzenesulfonamide derivatives were evaluated for their inhibitory activities, with some compounds displaying high selectivity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Soyer et al., 2016).
Mécanisme D'action
Target of Action
4-acetyl-N-benzylbenzenesulfonamide, also known as 4-acetyl-N-benzylbenzene-1-sulfonamide, is a type of sulfonamide . Sulfonamides are known to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH and fluid balance in the body . Therefore, the primary target of this compound is likely to be carbonic anhydrase.
Mode of Action
The mode of action of this compound involves its interaction with the active site of the carbonic anhydrase enzyme . The sulfonamide group of the compound forms a complex with the zinc ion present in the active site of the enzyme, thereby inhibiting its activity . This results in a decrease in the rate of conversion of carbon dioxide and water to bicarbonate and protons, which are crucial for many physiological processes .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. Carbonic anhydrase plays a crucial role in the regulation of pH and fluid balance, and its inhibition can lead to disturbances in these processes . Additionally, carbonic anhydrase is involved in the transport of carbon dioxide and oxygen in the blood, and its inhibition can affect respiratory function .
Pharmacokinetics
Based on the properties of similar sulfonamide compounds, it can be inferred that this compound is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to the inhibition of carbonic anhydrase. This can lead to a decrease in the production of bicarbonate ions and protons, resulting in disturbances in pH and fluid balance . At the cellular level, this can affect various processes, including cellular respiration and the functioning of various organ systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its target enzyme . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action .
Propriétés
IUPAC Name |
4-acetyl-N-benzylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVJYCFXEACLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2604578.png)
![4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2604581.png)
![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2604582.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2604583.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2604587.png)
![N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)
![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)
